5-Fluoro-7-iodoindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-7-iodoindoline is a halogenated indoline derivative, characterized by the presence of both fluorine and iodine atoms on the indoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-7-iodoindoline typically involves halogenation reactions. One common method is the selective fluorination and iodination of indoline derivatives. For instance, starting with indoline, fluorination can be achieved using reagents like Selectfluor, followed by iodination using iodine or iodinating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, optimizing reaction conditions to achieve high yields and purity. The use of catalysts and specific solvents can enhance the efficiency of these reactions. detailed industrial methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-7-iodoindoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (fluorine and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The indoline ring can be oxidized to form indole derivatives or reduced to form more saturated compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of various substituted indoline derivatives.
Oxidation: Formation of indole or quinoline derivatives.
Reduction: Formation of more saturated indoline derivatives.
Scientific Research Applications
5-Fluoro-7-iodoindoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Explored as a lead compound in drug discovery for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-7-iodoindoline involves its interaction with specific molecular targets. For instance, it may act on ion channels or enzymes, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets, leading to desired biological effects .
Comparison with Similar Compounds
- 5-Fluoroindoline
- 7-Iodoindoline
- 5-Iodoindole
- 7-Fluoroindole
Comparison: 5-Fluoro-7-iodoindoline is unique due to the simultaneous presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced potency or selectivity in certain applications, making it a valuable molecule for further research and development .
Properties
IUPAC Name |
5-fluoro-7-iodo-2,3-dihydro-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FIN/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4,11H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCHLSIDTFCJNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.